[2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine is an organic compound characterized by its unique molecular structure, which includes a dimethylamino group attached to an ethyl chain and a methoxyphenyl group. Its molecular formula is , and it has a molecular weight of 208.3 g/mol. The compound is identified by the CAS number 827328-29-0 and is recognized for its potential applications in various scientific fields, including chemistry, biology, and medicine.
This compound falls under the category of amines, specifically tertiary amines due to the presence of a dimethylamino group. It is derived from the reaction between 3-methoxybenzyl chloride and dimethylaminoethylamine, which positions it within the broader classification of organic compounds that exhibit both aromatic and aliphatic characteristics.
The synthesis of [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine typically involves nucleophilic substitution reactions. The primary method includes:
The molecular structure of [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine features:
The compound can undergo several chemical reactions:
These reactions are often facilitated by specific reagents and conditions tailored to achieve desired products while minimizing by-products.
The mechanism of action for [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine involves its interaction with biological targets such as enzymes and receptors:
[2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine has various applications in scientific research:
The compound systematically named [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine belongs to the alkylamino arylalkylamine subclass of synthetic organic amines. Its standardized IUPAC designation is N~1~-(3-methoxybenzyl)-N~2~,N~2~-dimethyl-1,2-ethanediamine, explicitly defining the bonding sequence between the 3-methoxy-substituted benzyl group and the dimethylated ethylenediamine chain [2]. The molecular formula is C₁₂H₂₀N₂O, with a molar mass of 208.30 g/mol, as confirmed by analytical data and supplier specifications [2] [8].
Structurally, the molecule features:
Table 1: Systematic Nomenclature Variations
Naming System | Name |
---|---|
IUPAC | N1-(3-methoxybenzyl)-N2,N2-dimethyl-1,2-ethanediamine |
Common | [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine |
Simplified | 3-Methoxy-N1-(2-(dimethylamino)ethyl)benzenemethanamine |
CAS Reference | 65875-39-0 [8] |
The amine functionalities classify it as a polyamine, with basicity primarily governed by the tertiary dimethylamino group (pKₐ ~9–10) and the less basic secondary amino group (pKₐ ~7–8). The meta-methoxy substituent on the phenyl ring moderately influences electron distribution without significant steric effects. Though stereoisomerism is possible at the chiral benzylic carbon, commercial synthesis typically yields a racemic mixture unless chiral resolution is specified [1] [8].
Table 2: Key Physicochemical Properties
Property | Value | Conditions/Notes |
---|---|---|
Molecular Weight | 208.30 g/mol | Calculated from C₁₂H₂₀N₂O |
Physical State | Liquid | At room temperature [2] |
Purity | ≥95% | Commercial grade [2] |
Storage Conditions | RT, inert atmosphere | Recommended for stability [8] |
Hazard Classification | Corrosive (GHS Cat. 8) | Requires specialized handling [8] |
[2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine emerged as part of the mid-20th century surge in synthetic amine chemistry. Its development parallels pharmacological interest in neurotransmitter analogs, particularly modifications of phenethylamine scaffolds like dopamine and serotonin [6]. Early synthetic routes adapted reductive amination or alkylation protocols applied to 3-methoxybenzaldehyde and N,N-dimethylethylenediamine. These methods mirrored Pictet’s 1909 synthesis of homoveratrylamine (3,4-dimethoxyphenethylamine) but targeted meta-substitution for altered bioactivity profiles [6].
Industrial production scaled in the 2010s, driven by demand for pharmaceutical intermediates. Suppliers like Enamine (Ukraine) and UkrOrgSynthesis cataloged it by 2015, emphasizing its utility in drug discovery pipelines [4] [9]. Unlike its psychoactive ortho- and para-methoxy analogs, the meta-isomer showed reduced receptor affinity in preliminary screens, shifting research toward its use as a synthetic building block rather than a bioactive entity [6]. Patent analyses reveal its role in generating libraries of derivatized amines, such as [2-(dimethylamino)-2-(3-methoxyphenyl)ethyl][(5-methylfuran-2-yl)methyl]amine (C₁₇H₂₄N₂O₂) for high-throughput screening [9].
In synthetic chemistry, this diamine serves as a versatile bifunctional scaffold due to its:
Table 3: Representative Derivatives and Applications
Derivative | Structural Features | Potential Application |
---|---|---|
2-(Dimethylamino)-2-(3-methoxyphenyl)ethylamine [4] | Ethyl substitution on secondary amine | Ligand for G protein-coupled receptors |
N1-(4-Methoxybenzyl)-N2,N2-dimethylethane-1,2-diamine [8] | Para-methoxy isomer | Comparative structure-activity studies |
Furan-2-ylmethyl analogs [9] | Heterocyclic extension | Anticancer lead optimization [3] |
Pharmacologically, it acts as a precursor to bioactive molecules in oncology and neuroscience. Patent WO2023146989A1 highlights structurally related amines as MTAP (methylthioadenosine phosphorylase) inhibitors for cancer therapeutics, leveraging the 3-methoxybenzyl group for hydrophobic pocket binding [3]. Its physicochemical profile—moderate log P (~2.0–2.5) and polar surface area ~32 Ų—aligns with CNS permeability, supporting derivatization for neuroactive agents [2] [4].
Current research focuses on:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7